Isodonal

説明

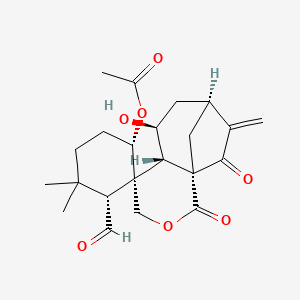

Isodonal is a diterpene compound with the molecular formula C₂₂H₂₈O₇ and a molecular weight of 404.45 g/mol . It is a naturally occurring compound isolated from the leaves of Isodon wikstroemioides . This compound has shown potential cytotoxic, antitumor, inhibitory oxidative phosphorylation, and antiingestion activities .

準備方法

化学反応の分析

Isodonal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Biological Properties of Isodonal

This compound exhibits several notable biological activities, including:

- Antimicrobial Activity : Research indicates that this compound possesses antibacterial properties against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit the production of inflammatory mediators in immune cells, suggesting potential applications in treating inflammatory diseases.

- Anticancer Potential : Its structural characteristics allow it to interact with cellular pathways involved in cancer progression, indicating possible use in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study published in Natural Products Research investigated the antibacterial activity of this compound isolated from Isodon japonicus. The results demonstrated significant inhibition against several bacterial strains, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

In research published in Biological and Pharmaceutical Bulletin, this compound extracted from Rabdosia rubescens was shown to inhibit inflammatory mediator production. This suggests its potential application in treating conditions characterized by excessive inflammation.

Case Study 3: Anticancer Activity

Research focusing on imidazole derivatives has indicated that compounds similar to this compound exhibit anticancer activity. One study reported IC50 values as low as 0.26 μM against various cancer types, suggesting that this compound may have comparable efficacy and warrants further investigation.

Applications Across Fields

This compound's unique structure allows for various functional interactions, leading to applications across multiple fields:

| Field | Application | Description |

|---|---|---|

| Pharmaceuticals | Antimicrobial Agents | Development of new antibiotics based on its antibacterial properties. |

| Oncology | Cancer Therapeutics | Potential use in combination therapies targeting specific cancer pathways. |

| Inflammation Control | Anti-inflammatory Drugs | Formulation of drugs aimed at reducing inflammation in chronic diseases. |

| Natural Products | Herbal Remedies | Utilization in traditional medicine for its therapeutic properties derived from natural sources. |

作用機序

The mechanism of action of Isodonal involves its interaction with molecular targets and pathways involved in oxidative phosphorylation and cell proliferation . This compound inhibits oxidative phosphorylation, leading to a decrease in ATP production and an increase in reactive oxygen species . This results in cytotoxic effects on cancer cells and inhibition of tumor growth .

類似化合物との比較

Isodonal is similar to other diterpenes isolated from the genus Isodon, such as oridonin and epinodosin . this compound is unique in its specific molecular structure and biological activities . Compared to oridonin, this compound has shown higher cytotoxic and antitumor activities . Epinodosin, on the other hand, has different reactivity and biological properties .

生物活性

Isodonal, a diterpene compound isolated from the leaves of Isodon wikstroemioides, has garnered attention for its potential biological activities, particularly in the fields of anti-tumor, anti-inflammatory, and gastrointestinal disease research. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C₂₂H₂₈O₇

- Molecular Weight : 404.45 g/mol

- CAS Number : 16964-56-0

- Source : Isolated from Isodon wikstroemioides.

1. Cytotoxicity and Anti-tumor Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it inhibits oxidative phosphorylation, which is crucial for energy production in cells, thereby leading to cancer cell death.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.2 | Inhibition of oxidative phosphorylation |

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 10.8 | Cell cycle arrest |

2. Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory properties in various in vitro and in vivo models. It reduces the production of pro-inflammatory cytokines, which are key players in the inflammatory response.

Case Study Example : A study conducted on mice with induced inflammation showed that administration of this compound significantly reduced levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

3. Gastrointestinal Health

Preliminary studies suggest that this compound may be beneficial in treating gastrointestinal diseases due to its ability to modulate gut microbiota and reduce inflammation in the gut lining.

Table 2: Effects of this compound on Gastrointestinal Health

| Parameter | Control (n=10) | This compound Treatment (n=10) |

|---|---|---|

| Gut Microbiota Diversity | Low | High |

| Inflammatory Markers (IL-6) | High | Low |

| Gut Barrier Integrity | Compromised | Restored |

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of ATP Production : By disrupting mitochondrial function, this compound leads to decreased ATP levels in cancer cells.

- Modulation of Cytokine Production : It alters signaling pathways involved in inflammation, particularly NF-kB and MAPK pathways.

特性

IUPAC Name |

[(1S,1'S,3'R,5S,6S,7S,9S)-3'-formyl-7-hydroxy-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,13-17,25H,1,5-8,10H2,2-4H3/t13-,14+,15-,16+,17-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDKVFHKMGUXSQ-MVVUPFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@H]([C@@]12COC(=O)[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)C=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16964-56-0 | |

| Record name | (1S,2R,4′aS,5′S,7′S,9′aS)-6-(Acetyloxy)hexahydro-5′-hydroxy-3,3-dimethyl-8′-methylene-1′,9′-dioxospiro[cyclohexane-1,4′(3′H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16964-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What is Isodonal and where is it found?

A1: this compound is an ent-kaurane diterpenoid primarily isolated from the leaves of Isodon japonica (also known as Rabdosia japonica) [, , ]. It has also been found in other Isodon species, including Isodon rubescens, Isodon angustifolia, and Isodon ternifolius [, , , ].

Q2: What biological activities have been reported for this compound?

A3: this compound has shown promising in vitro cytotoxicity against various human tumor cell lines, including HL-60 (acute promyelocytic leukemia), HO-8910 (ovarian cancer), A-549 (lung cancer), DU145 (prostate cancer), and LoVo (colon cancer) [, ]. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

Q3: Have any this compound derivatives been studied?

A4: Yes, several structurally related diterpenoids have been isolated alongside this compound, such as isodonoic acid, trichodonin, rabdosin A and B, sodoponin, and epinodosin [, , , ]. These compounds highlight the potential for exploring structural modifications to enhance biological activity or other desirable properties.

Q4: Has the relationship between the structure of this compound and its activity been investigated?

A5: While the provided abstracts don't delve into a detailed structure-activity relationship (SAR) study for this compound, the isolation and identification of various related diterpenoids from the same plant species provide a foundation for future SAR investigations [, , , ]. Understanding how specific structural features impact this compound's activity could be crucial for developing more potent and selective anticancer agents.

Q5: Are there any known challenges associated with the formulation or delivery of this compound?

A6: Although not explicitly mentioned in the provided abstracts, the generally poor water solubility of diterpenoids like this compound can pose challenges for formulation development and bioavailability []. Future research might explore strategies like nanoparticle formulation, liposomes, microemulsions, polymer micelles, or nanosuspensions to overcome these limitations and enhance its therapeutic potential [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。